molecular formula C8H7NO2 B13742663 p-Nitrosoacetophenone CAS No. 31125-05-0

p-Nitrosoacetophenone

Cat. No.: B13742663
CAS No.: 31125-05-0
M. Wt: 149.15 g/mol
InChI Key: FPAWCBFVQUUUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrosoacetophenone: is an organic compound with the molecular formula C8H7NO2 It is characterized by the presence of a nitroso group (-NO) attached to the para position of the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of Acetophenone: One common method to prepare p-Nitrosoacetophenone involves the nitration of acetophenone. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitroso group at the para position of the acetophenone ring. The reaction is carried out under controlled temperature conditions to ensure selective nitration.

    Oxidation of p-Nitroacetophenone: Another method involves the reduction of p-Nitroacetophenone to this compound. This can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Properties

CAS No.

31125-05-0

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1-(4-nitrosophenyl)ethanone

InChI

InChI=1S/C8H7NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5H,1H3

InChI Key

FPAWCBFVQUUUIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.